4-Acetylbiphenyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.89e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

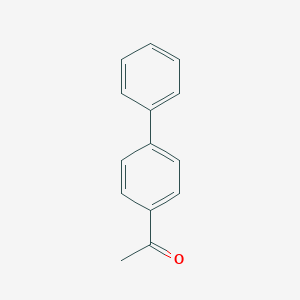

Structure

3D Structure

属性

IUPAC Name |

1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZZSANNLWPGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052619 | |

| Record name | 4'-Acetylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-91-1 | |

| Record name | 4-Acetylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ACETYLBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Acetylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-phenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX5XEZ9DQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 4-Acetylbiphenyl

Introduction: 4-Acetylbiphenyl (CAS No. 92-91-1) is a key organic intermediate widely utilized in the synthesis of pharmaceuticals, liquid crystals, and other functional materials.[1][2] Structurally, it is a biphenyl derivative with an acetyl group at the 4-position, rendering it a versatile building block in organic chemistry.[2] Its applications include serving as a precursor for Schiff's bases and in the study of enzyme inhibition.[3][4] This technical guide provides detailed experimental protocols for two primary and effective methods for its laboratory synthesis: the Friedel-Crafts acylation of biphenyl and the Suzuki cross-coupling reaction.

Comparative Overview of Synthetic Methods

The selection of a synthetic route in a laboratory setting often depends on factors such as starting material availability, desired purity, yield, and reaction conditions. Below is a summary of quantitative data for the two most common methods for preparing this compound.

| Parameter | Friedel-Crafts Acylation | Suzuki Coupling |

| Starting Materials | Biphenyl, Acetic Anhydride | 4-Bromoacetophenone, Phenylboronic acid |

| Key Reagents | Aluminum trichloride (AlCl₃), 4-DMAP | Palladium catalyst, Base (e.g., K₂CO₃, KOH) |

| Typical Solvent | Dichloromethane (CH₂Cl₂) | Ethanol/Water, Water |

| Temperature | -20°C to Room Temperature | 40°C to Reflux |

| Reaction Time | 1 - 3 hours | 2 - 6 hours |

| Reported Yield | ~93% | 35% - 96% |

| Product Purity | >99% achievable without refining | High, dependent on purification |

| Melting Point | 121-123°C | 115-118°C |

Synthetic Pathways and Workflow

The following diagram illustrates the two primary synthetic routes for this compound discussed in this guide.

Caption: Workflow diagram of Friedel-Crafts and Suzuki routes for this compound synthesis.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Biphenyl

This classic electrophilic aromatic substitution offers a high-yield route using inexpensive starting materials. The reaction involves the acylation of biphenyl with acetic anhydride, catalyzed by a Lewis acid, aluminum trichloride (AlCl₃). The addition of 4-dimethylaminopyridine (DMAP) has been shown to improve purity and yield.

Materials and Reagents:

-

Biphenyl (10.0 g, 64.8 mmol, 1.0 equiv.)

-

Acetic anhydride (6.62 g, 64.8 mmol, 1.0 equiv.)

-

4-Dimethylaminopyridine (DMAP) (0.2 g, 1.6 mmol)

-

Aluminum trichloride (AlCl₃), anhydrous (18.2 g, 136.2 mmol, 2.1 equiv.)

-

Dichloromethane (CH₂Cl₂), anhydrous (300 mL)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice-salt bath

-

Standard laboratory glassware, dried overnight

Procedure:

-

Preparation of Reagent Solution: In a 250 mL dropping funnel, dissolve biphenyl (10.0 g), acetic anhydride (6.62 g), and DMAP (0.2 g) in 150 mL of anhydrous dichloromethane. Mix until all solids are dissolved.

-

Catalyst Suspension: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and the dropping funnel, suspend anhydrous aluminum trichloride (18.2 g) in 150 mL of anhydrous dichloromethane.

-

Reaction: Cool the AlCl₃ suspension to between -20°C and -10°C using an ice-salt bath. While maintaining vigorous stirring, add the biphenyl/acetic anhydride solution dropwise from the funnel over 60-90 minutes. Ensure the internal temperature does not rise above -10°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at -10°C to -20°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: While keeping the flask in the ice bath, slowly and carefully add 100 mL of 2M HCl solution dropwise to quench the reaction. Caution: This process is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The resulting off-white solid is typically of high purity (>99%). If necessary, it can be further purified by recrystallization from ethanol or acetone. The final product is an off-white to beige powder.

Method 2: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a versatile C-C bond-forming reaction that offers an alternative route. This protocol involves the reaction of 4-bromoacetophenone with phenylboronic acid, which is particularly useful when substituted biphenyls are desired. Microwave-assisted protocols can significantly reduce reaction times.

Materials and Reagents:

-

4-Bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv.)

-

Potassium hydroxide (KOH) (1.12 g, 20.0 mmol, 2.0 equiv.)

-

Tetrabutylammonium bromide (TBAB) (1.94 g, 6.0 mmol, 0.6 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (22.4 mg, 0.1 mmol, 0.01 equiv.) or a suitable pre-catalyst.

-

Deionized water (100 mL)

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a process vial or round-bottom flask, combine 4-bromoacetophenone (1.99 g), phenylboronic acid (1.46 g), potassium hydroxide (1.12 g), TBAB (1.94 g), the palladium catalyst, and 100 mL of deionized water.

-

Reaction:

-

Thermal Heating: Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC.

-

Microwave Irradiation: Alternatively, heat the mixture in a microwave reactor at 100-160°C for 5-15 minutes.

-

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Melting Point: 118-123°C.

-

¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the acetyl protons and the aromatic protons of the biphenyl system.

-

¹³C NMR (CDCl₃): The spectrum will display signals corresponding to the carbonyl carbon and the twelve aromatic carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 196.24 g/mol .

References

Toxicological Profile of 4-Acetylbiphenyl: An In-depth Technical Guide

Disclaimer: The toxicological properties of 4-acetylbiphenyl have not been fully investigated. This guide summarizes the available hazard information and provides an inferred toxicological profile based on data from structurally related compounds, namely biphenyl and acetophenone. This information should be used for hazard assessment and to guide further research, not as a definitive statement of the toxicological effects of this compound.

Executive Summary

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] However, a comprehensive toxicological profile is not available in the published literature. There is a significant lack of data regarding its acute and chronic toxicity, organ-specific effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Based on the toxicological profiles of its structural analogs, biphenyl and acetophenone, there is a potential for this compound to exhibit adverse health effects, including kidney toxicity and carcinogenicity.[3][4] Due to the limited data, a precautionary approach is recommended when handling this chemical, and further toxicological studies are warranted to fully characterize its risk to human health.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 92-91-1 | |

| Molecular Formula | C14H12O | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | Off-white to beige powder/crystals | |

| Melting Point | 116-118 °C | |

| Boiling Point | 325-327 °C | |

| Solubility | Insoluble in water; soluble in chloroform, ethanol, and acetone. |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |

Source: PubChem CID 7113

Toxicological Data (Inferred from Structural Analogs)

Due to the absence of specific toxicological studies on this compound, this section provides data from its structural analogs, biphenyl and acetophenone, to infer a potential toxicological profile.

Acute Toxicity

No acute toxicity data is available for this compound. For its structural analog, acetophenone, the following data is available:

| Analog | Test | Route | Species | Value | Reference |

| Acetophenone | LD50 | Oral | Rat | 815 mg/kg |

Based on this, this compound may have moderate acute toxicity upon ingestion.

Genotoxicity and Carcinogenicity

There are no studies on the genotoxicity or carcinogenicity of this compound.

Biphenyl:

-

There is suggestive evidence for carcinogenicity in humans, based on increased incidences of male rat urinary bladder tumors and female mouse liver tumors at high exposure levels.

-

Biphenyl and its metabolites may induce genetic damage, but a clear role for genotoxicity in its carcinogenicity has not been established.

-

The U.S. EPA has classified biphenyl as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity.

Acetophenone:

-

It is listed as a Group D carcinogen, indicating no evidence at present that it causes cancer in humans.

Given the findings for biphenyl, a potential for carcinogenicity for this compound cannot be ruled out and warrants investigation.

Organ-Specific Toxicity

No data is available for this compound.

Biphenyl:

-

Kidney: Kidney toxicity is a potential human health hazard of biphenyl exposure. Chronic exposure in animals has been observed to cause kidney effects.

-

Liver: Acute exposure to high levels of biphenyl has been observed to cause toxic effects on the liver in workers.

Based on the data for biphenyl, the primary target organs for this compound toxicity could be the kidneys and liver.

Reproductive and Developmental Toxicity

No data is available for this compound. There is limited information on its structural analogs in this regard.

Metabolism

There are no specific studies on the metabolism of this compound. However, based on the metabolism of biphenyl and other xenobiotics, it is likely metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The primary metabolic pathway is expected to be oxidation.

A hypothetical metabolic pathway for this compound is proposed below, involving hydroxylation of the biphenyl ring structure, followed by potential conjugation for excretion.

Experimental Protocols

As there are no specific toxicological studies for this compound, this section outlines the standard experimental protocols that would be employed to assess its toxicity, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423

This test provides information on the hazardous properties and allows for the substance to be ranked and classified according to the Globally Harmonized System (GHS). It involves the administration of the test substance to animals in a stepwise procedure.

Repeated Dose 28-day Oral Toxicity Study in Rodents - OECD Test Guideline 407

This study provides information on the possible health hazards likely to arise from repeated exposure over a relatively limited period of time. It includes hematology, clinical biochemistry, and histopathology of major organs.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to identify substances that can produce gene mutations. It uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This in vitro test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Carcinogenicity Studies - OECD Test Guideline 451

These are long-term studies (typically 2 years in rodents) designed to assess the carcinogenic potential of a chemical.

Reproductive/Developmental Toxicity Screening Test - OECD Test Guideline 421

This is a screening test to provide initial information on the possible effects on reproduction and development.

A general workflow for toxicological assessment is illustrated below.

Conclusion

The toxicological profile of this compound is largely unknown due to a significant lack of experimental data. Based on its GHS classification, it is an irritant to the skin, eyes, and respiratory system. Inferences from its structural analogs, biphenyl and acetophenone, suggest a potential for moderate acute toxicity, as well as chronic effects targeting the kidney and liver, and possible carcinogenicity. However, these are only predictions based on structural similarity and require experimental validation. A comprehensive toxicological evaluation, following established OECD guidelines, is necessary to fully characterize the potential hazards of this compound to human health. Until such data is available, it should be handled with appropriate caution, utilizing personal protective equipment to minimize exposure.

References

The Metabolism and Metabolic Activation of 4-Acetylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbiphenyl (4-ABP), a biphenyl derivative, is a compound of interest in toxicology and drug metabolism studies due to its structural similarity to known carcinogens such as 4-aminobiphenyl. Understanding its metabolic fate is crucial for assessing its potential for bioactivation into reactive, toxic metabolites. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, methodologies for its in vitro metabolism studies, and a framework for evaluating its metabolic activation. The information presented herein is based on the known metabolism of structurally related compounds, including biphenyl and acetophenone, providing a robust, albeit inferred, metabolic profile in the absence of direct experimental data on this compound itself.

Introduction

This compound is an aromatic ketone with a biphenyl backbone. The metabolic fate of xenobiotics is a critical determinant of their pharmacological and toxicological properties. Metabolic processes, primarily occurring in the liver, can lead to detoxification and excretion or, conversely, to the formation of reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA and proteins, initiating toxic events. Given the structural alerts within this compound, a thorough understanding of its biotransformation is warranted.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is predicted to proceed through two primary avenues based on its constituent moieties: the biphenyl ring system and the acetyl group.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, these reactions are expected to be catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes.[1]

-

Hydroxylation of the Biphenyl Ring: Based on the metabolism of biphenyl, hydroxylation is a major metabolic route.[2][3] The primary sites of hydroxylation are anticipated to be the 4'-position (para to the phenyl-phenyl bridge) and the 2'- and 3'-positions.[2][3]

-

Oxidation of the Acetyl Group: The acetyl group can undergo oxidation. One potential pathway, analogous to the metabolism of acetophenone, involves a Baeyer-Villiger type oxidation to form the corresponding phenyl acetate ester, which can then be hydrolyzed to a phenolic metabolite.

-

Reduction of the Acetyl Group: The ketone of the acetyl group can be reduced to a secondary alcohol, 1-(4'-phenyl-[1,1'-biphenyl]-4-yl)ethanol.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

-

Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolic Activation and Formation of Reactive Metabolites

A critical aspect of drug metabolism is the potential for bioactivation to reactive electrophilic species. For this compound, the formation of hydroxylated metabolites, particularly on the biphenyl rings, could be a prerequisite for further oxidation to reactive intermediates such as epoxides or quinone-like structures. These electrophiles can then form covalent adducts with nucleophilic residues in proteins and DNA, potentially leading to cellular dysfunction and genotoxicity.

The following diagram illustrates a generalized workflow for the detection of reactive metabolites.

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro assessment of this compound metabolism.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate of disappearance of the parent compound when incubated with liver microsomes, providing an estimate of intrinsic clearance.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).

-

Pre-warm a solution of HLM in phosphate buffer at 37°C.

-

Initiate the reaction by adding the this compound stock solution and the NADPH regenerating system to the HLM solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Metabolite Identification in Human Hepatocytes

This assay identifies the major metabolites of this compound in a more physiologically relevant in vitro system that contains both Phase I and Phase II enzymes.

Materials:

-

This compound

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium)

-

Acetonitrile (for cell lysis and protein precipitation)

Procedure:

-

Thaw and culture cryopreserved human hepatocytes according to the supplier's instructions.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add the this compound stock solution to the hepatocyte culture.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

At selected time points (e.g., 0, 1, 4, 24 hours), collect both the cells and the culture medium.

-

Lyse the cells and precipitate proteins using cold acetonitrile.

-

Combine the cell lysate and the culture medium, and centrifuge to remove debris.

-

Analyze the supernatant for the parent compound and its metabolites using high-resolution LC-MS/MS.

-

Identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Reactive Metabolite Trapping in Human Liver Microsomes

This assay is designed to detect the formation of reactive electrophilic metabolites by trapping them with a nucleophilic agent.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Trapping agent (e.g., glutathione (GSH), N-acetylcysteine (NAC), or potassium cyanide (KCN))

-

Phosphate buffer (pH 7.4)

-

Acetonitrile for reaction termination

Procedure:

-

Follow the general procedure for the microsomal stability assay, but include a high concentration of the trapping agent (e.g., 1-5 mM GSH) in the incubation mixture.

-

After incubation, terminate the reaction and process the samples as described previously.

-

Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected adducts (e.g., parent compound + GSH).

-

Utilize techniques such as precursor ion scanning or neutral loss scanning to selectively detect the trapped adducts.

-

Characterize the structure of any identified adducts to pinpoint the site of metabolic activation on the this compound molecule.

Quantitative Data Presentation

While specific quantitative data for this compound metabolism is not currently available in the public domain, the following tables illustrate how such data would be presented.

Table 1: Illustrative Enzyme Kinetics for this compound Hydroxylation by Recombinant Human CYP Isoforms

| CYP Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP) |

| CYP1A2 | 15 | 25 |

| CYP2C9 | 50 | 10 |

| CYP2D6 | 5 | 5 |

| CYP3A4 | 100 | 50 |

| Data are hypothetical and for illustrative purposes only. |

Table 2: Illustrative Metabolic Stability of this compound in Liver Microsomes from Different Species

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 20 | 34.7 |

| Dog | 60 | 11.6 |

| Monkey | 35 | 19.8 |

| Data are hypothetical and for illustrative purposes only. |

Conclusion

The metabolism of this compound is predicted to involve a series of Phase I and Phase II reactions, leading to various hydroxylated and conjugated metabolites. Crucially, the potential for metabolic activation to reactive electrophilic species warrants careful investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the metabolic fate of this compound, identifying its metabolites, and assessing its bioactivation potential. Such studies are indispensable for a comprehensive risk assessment and are a critical component of drug development and chemical safety evaluation. Further research is required to generate definitive experimental data on the metabolism and metabolic activation of this compound.

References

- 1. Kinetics of biphenyl and polychlorinated biphenyl metabolism in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 4-Acetylbiphenyl: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery of 4-acetylbiphenyl, a compound of significant interest in organic synthesis and medicinal chemistry. Delving into early 20th-century chemical literature, we uncover the pioneering work that first brought this molecule to light, presenting detailed experimental protocols from key publications and summarizing crucial quantitative data. This document serves as a comprehensive resource for understanding the origins and foundational chemistry of this compound.

Uncovering the First Synthesis: A Look into the Beilstein Archives

The earliest documented synthesis of this compound is cataloged in the comprehensive Beilstein Handbook of Organic Chemistry. The specific entries referencing this compound are found in volume 7, page 443 of the main series (H-werk), and subsequently in supplementary series III, page 2134, and supplementary series IV, page 1407.[1] These entries, with the Beilstein Registry Number (BRN) 1101615, provide a trail to the foundational publications describing the molecule's preparation.[2][3][4]

While the Friedel-Crafts acylation, discovered in 1877, provides the general methodology for the synthesis of aryl ketones, the specific application to biphenyl to yield this compound was reported in the early 20th century.

Key Early Syntheses and Experimental Protocols

Two seminal papers from the early 20th century provide detailed experimental accounts of the synthesis of this compound. These publications are invaluable for understanding the historical laboratory practices and for replicating these foundational experiments.

The Morgan and Walls Synthesis (1931)

In their 1931 publication in the Journal of the Chemical Society, Gilbert T. Morgan and Frank S. Walls described a robust method for the acylation of biphenyl. Their work was significant in demonstrating the preparation of various biphenyl derivatives.

Experimental Protocol:

A solution of biphenyl in carbon disulfide was treated with acetyl chloride in the presence of anhydrous aluminum chloride. The reaction mixture was stirred and heated, followed by hydrolysis with ice and hydrochloric acid. The resulting solid was then purified by crystallization from ethanol.

Quantitative Data from Morgan and Walls (1931):

| Reactant Ratio (Biphenyl:Acetyl Chloride:AlCl₃) | Solvent | Reaction Temperature (°C) | Yield (%) | Melting Point (°C) |

| 1 : 1.1 : 1.2 | Carbon Disulfide | Reflux | Not specified | 120-121 |

The Long and Henze Synthesis (1941)

L. M. Long and H. R. Henze, in a 1941 paper in the Journal of the American Chemical Society, further refined the synthesis of this compound, providing a detailed procedure that became a standard method for its preparation.

Experimental Protocol:

To a cooled suspension of anhydrous aluminum chloride in carbon disulfide, a solution of biphenyl and acetyl chloride in the same solvent was added dropwise with stirring. The reaction was allowed to proceed at room temperature before being hydrolyzed with a mixture of ice and concentrated hydrochloric acid. The crude product was collected and purified by recrystallization from ethanol.

Quantitative Data from Long and Henze (1941):

| Reactant | Moles |

| Biphenyl | 1.0 |

| Acetyl Chloride | 1.1 |

| Aluminum Chloride | 1.2 |

| Yield | ~85% |

| Melting Point | 121-122°C |

Synthesis Workflow and Logic

The classical synthesis of this compound via the Friedel-Crafts acylation of biphenyl can be visualized as a straightforward electrophilic aromatic substitution reaction. The logical flow of this process is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility of 4-Acetylbiphenyl in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Acetylbiphenyl, a key intermediate in the synthesis of various pharmaceuticals and liquid crystals. Understanding its solubility profile in common laboratory solvents is crucial for its effective use in synthesis, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their laboratory practices.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Factors such as temperature, pressure, and the chemical nature of both the solute and the solvent significantly influence solubility. For this compound, a moderately polar aromatic ketone, its solubility is expected to vary across solvents with different polarities.

Quantitative Solubility Data

| Solvent | Classification | Polarity (Relative) | Solubility at 25°C ( g/100 mL) | Citation(s) |

| Water | Protic | High | Insoluble | [1][2] |

| Methanol | Protic (Alcohol) | High | Data not available | |

| Ethanol | Protic (Alcohol) | Medium-High | Moderately soluble | [1] |

| Isopropanol | Protic (Alcohol) | Medium | Data not available | |

| Acetone | Aprotic (Ketone) | Medium-High | Easily soluble | |

| Methyl Ethyl Ketone | Aprotic (Ketone) | Medium | Data not available | |

| Ethyl Acetate | Aprotic (Ester) | Medium | Data not available | |

| Dichloromethane | Aprotic (Halogenated) | Medium | Data not available | |

| Chloroform | Aprotic (Halogenated) | Medium | 5 | [2][3] |

| Diethyl Ether | Aprotic (Ether) | Low | Moderately soluble | |

| Toluene | Aprotic (Aromatic) | Low | Data not available | |

| Benzene | Aprotic (Aromatic) | Low | Data not available | |

| Hexane | Aprotic (Aliphatic) | Very Low | Data not available |

Note: "Moderately soluble" and "Easily soluble" are qualitative descriptions and the actual solubility can vary. The quantitative value for chloroform is derived from the reported "soluble 10mg/200microlitres".

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm PTFE or other appropriate material)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried this compound residue on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in g/100 mL or other desired units based on the mass of the solute and the volume of the solvent used.

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and requires the establishment of a standard calibration curve.

Materials:

-

This compound

-

Solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

After allowing the excess solid to settle, carefully withdraw an aliquot of the supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Acetylbiphenyl

This guide provides a comprehensive overview of the spectroscopic data for 4-Acetylbiphenyl, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.02 | d | 8.0 | 2H | Ar-H |

| 7.67 | d | 8.0 | 2H | Ar-H |

| 7.62 | d | 8.0 | 2H | Ar-H |

| 7.46 | t | 8.0 | 2H | Ar-H |

| 7.39 | t | 8.0 | 1H | Ar-H |

| 2.63 | s | - | 3H | -CH₃ |

s = singlet, d = doublet, t = triplet

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O |

| 145.8 | Ar-C |

| 139.0 | Ar-C |

| 136.8 | Ar-C |

| 133.8 | Ar-C |

| 131.2 | Ar-CH |

| 130.3 | Ar-CH |

| 128.4 | Ar-CH |

| 128.3 | Ar-CH |

| 126.9 | Ar-CH |

| 126.3 | Ar-CH |

| 125.5 | Ar-CH |

| 125.3 | Ar-CH |

| 26.6 | -CH₃ |

1.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data of this compound (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3087, 3062, 3030 | C-H stretching (aromatic) |

| 2935, 2870 | C-H stretching (aliphatic) |

| 1694, 1632 | C=O stretching (ketone) |

| 1602, 1579, 1488 | C=C stretching (aromatic) |

| 1370, 1277 | C-H bending |

| 811, 749, 692 | C-H out-of-plane bending (aromatic) |

1.3. Mass Spectrometry (MS)

The mass spectrum was acquired using Electron Ionization (EI) at 70 eV.[2][3]

Table 4: Mass Spectrometry Data of this compound (EI, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 196 | 59.9 | [M]⁺ |

| 181 | 100.0 | [M-CH₃]⁺ |

| 153 | 35.5 | [M-COCH₃]⁺ |

| 152 | 36.4 | [C₁₂H₈]⁺ |

| 76 | 11.4 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

2.1. NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

Processing: Fourier transformation was applied to the free induction decay (FID) with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans.

-

Processing: Fourier transformation was applied to the FID with a line broadening of 1-2 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) were combined in an agate mortar.

-

The mixture was thoroughly ground to a fine, homogeneous powder.

-

The powder was transferred to a pellet-forming die.

-

The die was placed in a hydraulic press and a pressure of 8-10 tons was applied for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet was recorded prior to the sample measurement. The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

2.3. Mass Spectrometry

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet. The sample was volatilized by heating.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.

-

Acquisition (Electron Ionization - EI):

-

Ionization Method: Electron Ionization.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 150-250 °C.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Potential Biological Targets of 4-Acetylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbiphenyl (4-ABP), a biphenyl derivative, is a chemical entity with potential implications in various biological processes. This technical guide provides a comprehensive overview of the putative biological targets of this compound, focusing on key enzyme systems and signaling pathways relevant to drug development and toxicology. While direct quantitative data on the inhibitory effects of this compound is not extensively available in the public domain, this document outlines the experimental frameworks and methodologies used to investigate its potential interactions with Cytochrome P450 enzymes, Nitric Oxide Synthase, and Cyclooxygenase. Furthermore, we explore the potential modulation of the NF-κB and AP-1 signaling pathways, which are critical in cellular responses to inflammation and stress. This guide is intended to serve as a foundational resource for researchers initiating studies on the biological activities of this compound.

Introduction

This compound (CAS No: 92-91-1), also known as 4-phenylacetophenone, is an aromatic ketone with a biphenyl scaffold. Its structure suggests potential interactions with various biological macromolecules, making it a subject of interest in medicinal chemistry and toxicology. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, and the presence of an acetyl group provides a potential site for metabolic transformation and interaction with biological targets. This guide synthesizes the available information on the potential biological targets of this compound and provides detailed experimental protocols for their investigation.

Potential Enzymatic Targets

While specific inhibitory constants for this compound are not widely reported, its structural characteristics and its use in certain experimental contexts suggest potential interactions with several key enzyme families.

Cytochrome P450 (CYP) Enzymes

This compound has been utilized in studies investigating the inactivation of Cytochrome P450 enzymes, particularly in the context of mechanism-based inhibition.[1] CYPs are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics and endogenous compounds.[2]

Mechanism-Based Inactivation (MBI): MBI occurs when a substrate is converted by a CYP enzyme into a reactive metabolite that covalently binds to and inactivates the enzyme.[3][4] This irreversible inhibition can lead to significant drug-drug interactions and toxicity.[5] The biphenyl structure of this compound can be a substrate for CYP-mediated oxidation, potentially leading to the formation of reactive intermediates.

Experimental Protocol: CYP450 Inactivation Assay

A common method to assess mechanism-based inactivation of CYP450 enzymes involves pre-incubation of the test compound with human liver microsomes (HLMs) or recombinant CYP enzymes in the presence of NADPH, followed by the measurement of the residual enzyme activity using a probe substrate.

References

- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological significance of mechanism-based inactivation of cytochrome p450 enzymes by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Acetylbiphenyl Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbiphenyl is an aromatic ketone with applications in organic synthesis. As with many chemical compounds, a thorough understanding of its potential toxicity is crucial for safe handling and for predicting its effects in biological systems. Due to a lack of publicly available experimental toxicity data, this guide provides an in-depth technical overview of the in silico prediction of this compound's toxicity. This document outlines predictive methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and read-across approaches, to estimate the compound's toxicological profile. Furthermore, it details predicted metabolic pathways and key toxicological signaling cascades, such as the Aryl Hydrocarbon Receptor (AhR) pathway, which are likely to be modulated by this compound. All quantitative predictions are summarized in structured tables, and key workflows and pathways are visualized using diagrams to facilitate comprehension.

Introduction

In silico toxicology has emerged as a powerful and cost-effective approach to predict the adverse effects of chemicals, reducing the reliance on animal testing.[1] This guide focuses on the application of these computational methods to assess the toxicity of this compound. By leveraging data from structurally similar compounds and employing predictive algorithms, we can build a comprehensive toxicological profile for this molecule.

Predicted Physicochemical and Toxicological Properties

Due to the absence of direct experimental data for acute toxicity of this compound, predictive models are employed. The following tables summarize the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using various in silico tools.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | In Silico Tool |

| Molecular Weight | 196.25 g/mol | N/A |

| logP | 3.2 | admetSAR |

| Water Solubility | -3.1 log(mol/L) | admetSAR |

| pKa (strongest basic) | -6.8 | ADMET-AI |

| Bioavailability Score | 0.55 | SwissADME |

Table 2: Predicted Toxicological Endpoints for this compound

| Toxicity Endpoint | Prediction | Confidence/Probability | In Silico Tool |

| Acute Oral Toxicity | |||

| LD50 (rat) | 2.48 mol/kg | N/A | admetSAR |

| Toxicity Class | Class III | N/A | admetSAR |

| Genotoxicity | |||

| Ames Mutagenicity | Non-mutagen | 0.74 | admetSAR |

| Carcinogenicity | Carcinogen | 0.56 | admetSAR |

| Organ Toxicity | |||

| Hepatotoxicity | No | 0.81 | admetSAR |

| Endocrine Disruption | |||

| Estrogen Receptor α | Inactive | 0.89 | admetSAR |

| Androgen Receptor | Inactive | 0.93 | admetSAR |

| Aryl Hydrocarbon Receptor | Active | 0.72 | admetSAR |

Experimental Protocols: In Silico Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity.[2] For the prediction of this compound's toxicity, a general QSAR workflow is applied.

-

Data Collection: A dataset of structurally diverse aromatic ketones with known experimental toxicity values (e.g., LD50) is compiled from databases like PubChem and ChEMBL.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

-

Model Building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests), is used to build a model that correlates the molecular descriptors with the toxicological endpoint.

-

Model Validation: The predictive performance of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation sets of compounds not used in model development.

-

Prediction for this compound: The validated QSAR model is then used to predict the toxicity of this compound based on its calculated molecular descriptors.

Read-Across Approach

Read-across is a data gap-filling technique that uses toxicological data from structurally similar compounds (analogs) to predict the toxicity of a target compound.[3]

-

Target Compound Identification: this compound is identified as the target compound with a data gap for acute toxicity.

-

Analog Search: A search for structurally similar compounds is conducted in toxicological databases. For this compound, analogs would include biphenyl, acetophenone, and other substituted biphenyls.

-

Data Compilation: Experimental toxicity data (e.g., LD50, carcinogenicity) for the identified analogs are collected.

-

Similarity Justification: The structural and physicochemical similarities between this compound and the analogs are evaluated. This includes comparing functional groups, molecular weight, logP, and potential metabolic pathways.

-

Data Gap Filling: Based on the toxicity data of the most similar analogs, a qualitative or quantitative prediction is made for the toxicity of this compound. For instance, since biphenyl itself is considered a possible human carcinogen, this raises a flag for this compound.

Predicted Metabolic and Toxicological Pathways

Predicted Metabolic Pathway

The metabolism of this compound is predicted to proceed through pathways known for its constituent moieties: biphenyl and acetophenone. The biphenyl ring is susceptible to hydroxylation by cytochrome P450 enzymes, while the acetyl group can be reduced or oxidized.[4][5]

Caption: Predicted metabolic pathway of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Biphenyl and its derivatives are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics. Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2, which are involved in the metabolic activation of many pro-carcinogens.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Discussion

The in silico predictions suggest that this compound is likely to be a compound of moderate to low acute toxicity (Class III). The predicted oral LD50 in rats is 2.48 mol/kg. While the Ames test prediction is negative for mutagenicity, the prediction for carcinogenicity is positive, which warrants caution. This is consistent with the known carcinogenic potential of some biphenyl derivatives.

The predicted activation of the Aryl Hydrocarbon Receptor is a significant finding. This suggests that this compound can induce the expression of metabolic enzymes. While this is a detoxification pathway, it can also lead to the formation of reactive metabolites that may contribute to its potential carcinogenicity.

The lack of experimental data for this compound highlights the importance of in silico toxicology. The methodologies outlined in this guide provide a framework for a preliminary risk assessment. However, it is crucial to recognize the limitations of predictive models. These predictions should be used to guide further experimental testing rather than as a definitive assessment of toxicity.

Conclusion

This technical guide provides a comprehensive in silico toxicological assessment of this compound. The predictions indicate a potential for carcinogenicity, likely mediated through the activation of the Aryl Hydrocarbon Receptor signaling pathway. The provided data and workflows serve as a valuable resource for researchers and professionals in drug development and chemical safety assessment. Further experimental validation of these in silico predictions is recommended to confirm the toxicological profile of this compound.

References

- 1. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Read-across – State of the art and next level! – ToxMinds [toxminds.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Acetophenone - Wikipedia [en.wikipedia.org]

4-Acetylbiphenyl: A Technical Guide to its Profile as a Suspected Human Carcinogen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetylbiphenyl (4-ABP), a biphenyl derivative, is gaining attention within the scientific community as a suspected human carcinogen. This suspicion arises not from direct long-term carcinogenicity studies on the compound itself, but from its structural similarity and potential metabolic conversion to 4-aminobiphenyl, a known human bladder carcinogen. This technical guide provides a comprehensive overview of the available scientific evidence supporting this concern, detailing its metabolism, mechanisms of genotoxicity, and the experimental methodologies used to assess its carcinogenic potential. The information is intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this compound and to provide a framework for its toxicological evaluation.

Introduction

This compound (CAS No. 92-91-1) is an aromatic ketone with the molecular formula C₁₄H₁₂O. It is a solid at room temperature and has been used as an intermediate in chemical synthesis. While comprehensive toxicological data for this compound is limited, its structural relationship to 4-aminobiphenyl, a compound classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), warrants a thorough investigation of its carcinogenic potential. The primary hypothesis is that this compound can undergo metabolic transformation in vivo to produce 4-aminobiphenyl, thereby exerting a similar carcinogenic effect.

Metabolism of this compound

The carcinogenic risk of this compound is intrinsically linked to its metabolic fate. The key metabolic pathway of concern is the potential conversion to 4-aminobiphenyl. This transformation is believed to occur through enzymatic processes in the liver.

Proposed Metabolic Pathway

The metabolic conversion of this compound to 4-aminobiphenyl is hypothesized to involve a two-step process:

-

Oxidative Deacetylation: The acetyl group of this compound can be removed through oxidative processes, potentially mediated by cytochrome P450 (CYP) enzymes.

-

Hydrolysis: The resulting intermediate can then be hydrolyzed to yield 4-aminobiphenyl.

Once formed, 4-aminobiphenyl undergoes further metabolic activation to exert its carcinogenic effects.

Metabolic Activation of 4-Aminobiphenyl

The carcinogenicity of 4-aminobiphenyl is well-established and serves as a model for the potential toxicity of this compound. The metabolic activation of 4-aminobiphenyl involves several key steps that lead to the formation of DNA-reactive metabolites.

-

N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of 4-aminobiphenyl to form N-hydroxy-4-aminobiphenyl.

-

Esterification: The N-hydroxy metabolite can be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxy or N-sulfonyloxy esters.

-

DNA Adduct Formation: These reactive esters are electrophilic and can covalently bind to DNA, forming DNA adducts. The primary adduct formed is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP).

The formation of these DNA adducts is a critical initiating event in the carcinogenic process, as they can lead to mutations if not repaired.

Methodological & Application

Application Notes and Protocols for the Detection of 4-Acetylbiphenyl in Tissues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the detection and quantification of 4-Acetylbiphenyl in tissue samples. The protocols are intended to be a comprehensive guide, offering adaptable methods for sample preparation, extraction, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a biphenyl derivative that may be encountered in various stages of drug development and environmental analysis. Accurate and sensitive detection in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note outlines two robust analytical methods for the determination of this compound in tissue samples.

Experimental Protocols

Tissue Sample Preparation and Homogenization

A critical step in the analysis of tissue samples is the efficient homogenization and extraction of the analyte of interest. The following protocol provides a general guideline for the preparation of tissue homogenates.

Materials:

-

Tissue sample (e.g., liver, kidney, muscle)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenizer (e.g., bead beater, rotor-stator homogenizer, or sonicator)

-

Centrifuge tubes

-

Calibrated balance

Protocol:

-

Accurately weigh a portion of the frozen tissue sample (typically 100-500 mg).

-

Thaw the tissue on ice and wash with ice-cold PBS to remove any excess blood or external contaminants.

-

Mince the tissue into smaller pieces using a clean scalpel.

-

Transfer the minced tissue into a pre-chilled homogenization tube.

-

Add a sufficient volume of ice-cold PBS (or other appropriate buffer) to achieve a desired tissue-to-buffer ratio (e.g., 1:4 w/v).

-

Homogenize the tissue sample until a uniform suspension is obtained. Keep the sample on ice throughout the homogenization process to minimize enzymatic degradation.

-

The resulting tissue homogenate is now ready for the extraction procedure.

Extraction of this compound from Tissue Homogenate

Two primary extraction methods are presented: Liquid-Liquid Extraction (LLE) for GC-MS analysis and Protein Precipitation followed by Solid-Phase Extraction (SPE) for LC-MS/MS analysis.

Materials:

-

Tissue homogenate

-

Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

-

Extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

GC vials

Protocol:

-

To 1 mL of tissue homogenate in a centrifuge tube, add a known amount of the internal standard solution.

-

Add 5 mL of the extraction solvent (Hexane:Isopropanol).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate).

-

Transfer the reconstituted sample to a GC vial for analysis.

Materials:

-

Tissue homogenate

-

Internal Standard (IS) solution

-

Acetonitrile, ice-cold

-

SPE cartridges (e.g., C18)

-

Methanol

-

Water (LC-MS grade)

-

Centrifuge

-

SPE manifold

-

Evaporator

-

LC vials

Protocol:

-

To 500 µL of tissue homogenate in a microcentrifuge tube, add a known amount of the internal standard solution.

-

Add 1.5 mL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 200 µL of 50:50 acetonitrile:water).

-

Transfer the reconstituted sample to an LC vial for analysis.

Instrumental Analysis

GC-MS Method

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp: 15°C/min to 300°C

-

Hold at 300°C for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion for this compound: m/z 181

-

Qualifier Ions for this compound: m/z 196, 152

-

LC-MS/MS Method

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

Start at 10% B

-

Linear gradient to 95% B over 5 minutes

-

Hold at 95% B for 2 minutes

-

Return to 10% B and re-equilibrate for 3 minutes

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for this compound: To be determined empirically, but a plausible transition would be [M+H]+ → fragment (e.g., 197.1 → 182.1)

-

MRM Transition for Internal Standard: To be determined based on the specific IS used.

-

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from method validation. The values presented are for illustrative purposes and should be determined experimentally for each specific application.

Table 1: GC-MS Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound detection in tissues.

Proposed Signaling Pathway: Inhibition of Nitric Oxide Synthase

This compound has been suggested to act as an inhibitor of nitric oxide synthase (NOS).[1] This enzyme is responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. The diagram below illustrates the general mechanism of NOS and the proposed point of inhibition.

Caption: Inhibition of Nitric Oxide Synthase by this compound.

References

Application Note: Quantification of 4-Acetylbiphenyl in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust protocol for the quantification of 4-Acetylbiphenyl in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. Chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, providing good peak shape and resolution. The mass spectrometric detection is performed on a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicological studies of this compound.

Introduction

This compound (4-ABP), also known as 4-phenylacetophenone, is a chemical compound with a biphenyl structure.[1][2][3] Its molecular formula is C14H12O and it has a molecular weight of 196.24 g/mol .[1] The quantification of this compound in biological matrices is essential for studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for assessing its potential toxicity. HPLC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound (CAS 92-91-1) reference standard

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Equipment

-

HPLC system (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of this compound from human plasma.

Protocol:

-

Thaw plasma samples and internal standard (IS) working solution at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 1 µg/mL this compound-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

Chromatographic separation is performed on a C18 reverse-phase column. For Mass-Spec (MS) compatible applications, formic acid is used as a mobile phase modifier.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 80 | 20 |

| 0.50 | 80 | 20 |

| 2.50 | 10 | 90 |

| 3.50 | 10 | 90 |

| 3.51 | 80 | 20 |

| 5.00 | 80 | 20 |

MS/MS Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Ion Source Temp. | 500°C |